2-(2-Methylquinolin-7-yl)ethanol

Catalog No.
S8793106
CAS No.
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methylquinolin-7-yl)ethanol

Product Name

2-(2-Methylquinolin-7-yl)ethanol

IUPAC Name

2-(2-methylquinolin-7-yl)ethanol

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-9-2-4-11-5-3-10(6-7-14)8-12(11)13-9/h2-5,8,14H,6-7H2,1H3

InChI Key

CSUILJILAMYNQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)CCO

2-(2-Methylquinolin-7-yl)ethanol is an organic compound characterized by the presence of a quinoline ring substituted with a hydroxyl group and an ethyl side chain. The molecular formula for this compound is C11H13NC_{11}H_{13}N, and it has a molecular weight of approximately 175.23 g/mol. The compound features a unique structure that allows it to participate in various

.8-HydroxyquinolineC9H7NOC_{9}H_{7}NOKnown for chelating metal ions; used in medicinal applications .

Uniqueness

The uniqueness of 2-(2-Methylquinolin-7-yl)ethanol lies in its specific substitution pattern on the quinoline ring and the presence of the hydroxyl group, which distinguishes it from other derivatives. This specific arrangement imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for further research and development in medicinal chemistry.

Research indicates that 2-(2-Methylquinolin-7-yl)ethanol exhibits notable biological activities. Compounds with similar structures have been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. The mechanism of action often involves interaction with biological macromolecules, including DNA and proteins, which can disrupt cellular functions. For instance, quinoline derivatives are known to intercalate with DNA, potentially leading to cytotoxic effects on cancer cells.

The synthesis of 2-(2-Methylquinolin-7-yl)ethanol can be achieved through several methods:

  • Alkylation of Quinoline Derivatives: This method involves the alkylation of 2-methylquinoline with an appropriate alkyl halide in the presence of a base.
  • Reduction of Quinoline Derivatives: Starting from 2-methylquinoline or related compounds, reduction processes can convert existing functional groups into alcohols.
  • Friedländer Synthesis: This classical method involves the condensation of an amino compound with a carbonyl compound under acidic conditions to form the quinoline structure, followed by subsequent reduction to yield the desired ethanol derivative.

These synthetic routes can be optimized for yield and purity depending on the desired application.

2-(2-Methylquinolin-7-yl)ethanol has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it is being investigated as a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
  • Chemical Research: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
  • Material Science: Its unique properties may find applications in developing dyes or pigments due to its structural characteristics.

Studies focusing on the interactions of 2-(2-Methylquinolin-7-yl)ethanol with biological targets have revealed its potential as an anticancer agent. The compound's ability to bind with DNA and enzymes suggests it could disrupt normal cellular processes, leading to apoptosis in cancer cells. Additionally, its interactions with various receptors could provide insights into its pharmacological effects.

Several compounds share structural similarities with 2-(2-Methylquinolin-7-yl)ethanol, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
4-(2-Methylquinolin-7-yl)butan-2-oneC14H15NOC_{14}H_{15}NOContains a butanone moiety; studied for antitumor activity.
2-(Quinolin-7-YL)acetaldehydeC10H9NC_{10}H_{9}NExhibits aldehyde functionality; potential for diverse

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

187.099714038 g/mol

Monoisotopic Mass

187.099714038 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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